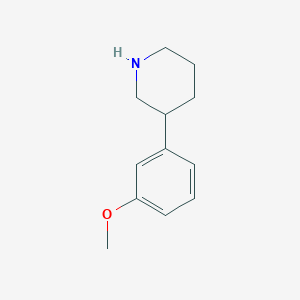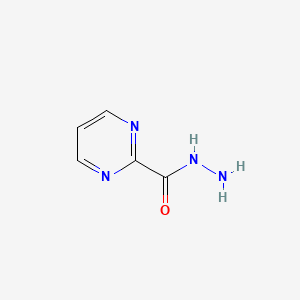
Pyrimidine-2-carbohydrazide
Overview
Description
Pyrimidine-2-carbohydrazide is a heterocyclic organic compound with the molecular formula C5H6N4O. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse biological activities and is used in various scientific research applications.
Mechanism of Action
Target of Action
Pyrimidine-2-carbohydrazide, like other pyrimidine derivatives, is known to have anticancer activity . The primary targets of this compound are cancer cells, particularly those that are resistant to existing drugs . The compound’s interaction with these cells is crucial in its role as a potential anticancer agent.
Mode of Action
This compound interacts with its targets, the cancer cells, by upregulating the expression of p-53 and downregulating the expression of caspase-3 . This leads to cell cycle arrest and further apoptosis, resulting in the destruction of cancer cells . The compound increases the p-53 expression by 3–4-folds compared to the 2-folds of DOX .
Biochemical Pathways
This compound affects the biochemical pathways involved in cancer pathogenesis. Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Result of Action
The result of this compound’s action is the destruction of cancer cells. By upregulating the expression of p-53 and downregulating the expression of caspase-3, this compound induces cell cycle arrest and apoptosis, leading to the destruction of cancer cells .
Biochemical Analysis
Biochemical Properties
Pyrimidine-2-carbohydrazide plays a crucial role in biochemical reactions, particularly in the synthesis of hydrazone derivatives. These derivatives exhibit a wide range of biological activities, including antimicrobial and antitumor properties . This compound interacts with enzymes such as hydrolases and oxidoreductases, facilitating the formation of hydrazone bonds. These interactions are essential for the compound’s biological activity, as they enable the formation of stable complexes with target biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression . Additionally, this compound affects cell signaling pathways by modulating the activity of key signaling proteins, leading to altered gene expression and metabolic changes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and preventing the progression of biochemical reactions . This inhibition can lead to changes in gene expression and cellular function. This compound also interacts with DNA, causing structural changes that affect transcription and replication processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of cell growth and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as antimicrobial and antitumor activity . At high doses, this compound can cause adverse effects, including toxicity and organ damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-2-carbohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminopyrimidine with hydrazine hydrate. The reaction typically occurs in ethanol under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Pyrimidine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Pyridine-carbohydrazide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Pyrimidine-4-carbohydrazide: Similar but with the hydrazide group at the 4-position instead of the 2-position.
Imidazo[1,2-a]pyrimidine-2-carbohydrazide: Contains an additional fused imidazole ring.
Uniqueness: this compound is unique due to its specific position of the hydrazide group, which can influence its reactivity and biological activity. Its ability to form various derivatives through substitution reactions makes it a versatile compound in chemical synthesis .
Properties
IUPAC Name |
pyrimidine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-7-2-1-3-8-4/h1-3H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIYNHQKWEZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457852 | |
| Record name | Pyrimidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87362-28-5 | |
| Record name | Pyrimidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

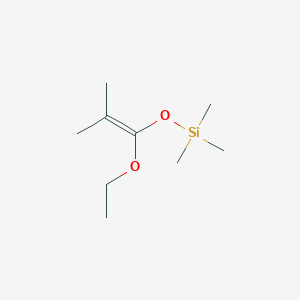
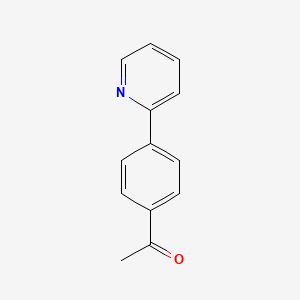

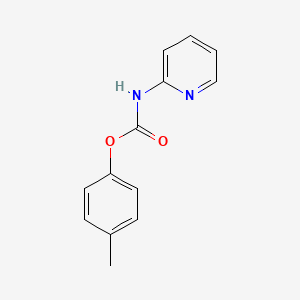

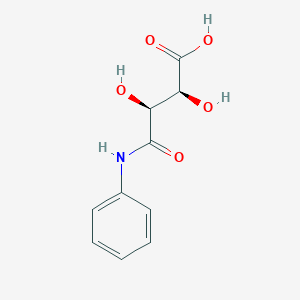
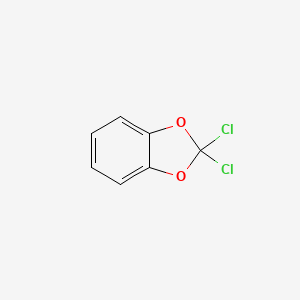
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)


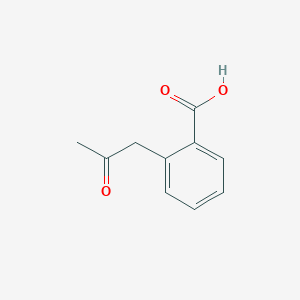
![5,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B1313661.png)
